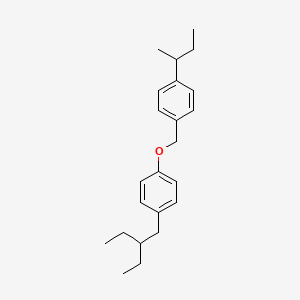
Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylpropyl)phenyl)methoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylpropyl)phenyl)methoxy)-” is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a 2-ethylbutyl group and a 4-((4-(1-methylpropyl)phenyl)methoxy) group. Aromatic hydrocarbons are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylpropyl)phenyl)methoxy)-” typically involves several steps:
Alkylation of Benzene: The initial step involves the alkylation of benzene with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Methoxy Group: The next step involves the reaction of the resulting product with 4-(1-methylpropyl)phenol in the presence of a base such as sodium hydroxide to form the methoxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Catalytic Alkylation: Using catalysts like zeolites or solid acids to facilitate the alkylation process.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzene ring.
Substitution: Electrophilic substitution reactions are common, where the benzene ring can be substituted with various electrophiles such as halogens, nitro groups, or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, Lewis acids (aluminum chloride).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated aromatic compounds.
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of “Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylpropyl)phenyl)methoxy)-” involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s aromatic structure allows it to engage in π-π interactions, hydrogen bonding, and hydrophobic interactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-(2-ethylbutyl)-4-methoxy-: Similar structure but lacks the 4-(1-methylpropyl)phenyl group.
Benzene, 1-(2-ethylbutyl)-4-phenyl-: Similar structure but lacks the methoxy group.
Benzene, 1-(2-ethylbutyl)-4-((4-methylphenyl)methoxy)-: Similar structure but has a methyl group instead of the 1-methylpropyl group.
Uniqueness
“Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylpropyl)phenyl)methoxy)-” is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
125796-75-0 |
|---|---|
Formule moléculaire |
C23H32O |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
1-butan-2-yl-4-[[4-(2-ethylbutyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C23H32O/c1-5-18(4)22-12-8-21(9-13-22)17-24-23-14-10-20(11-15-23)16-19(6-2)7-3/h8-15,18-19H,5-7,16-17H2,1-4H3 |
Clé InChI |
YXOYMXPSMLEZPA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


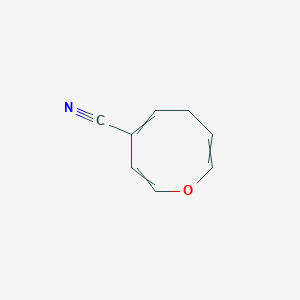
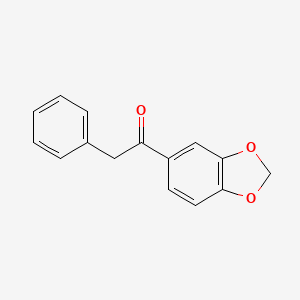


![2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B14290804.png)
![1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14290806.png)



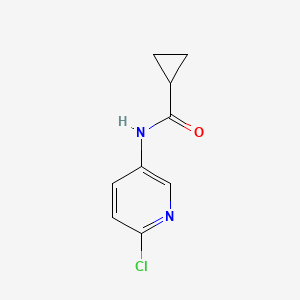


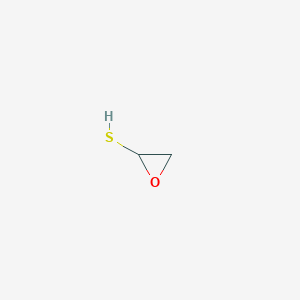
![1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene](/img/structure/B14290867.png)
